molecular formula C20H18O6 B2602816 methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-83-1

methyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B2602816
CAS RN: 869080-83-1
M. Wt: 354.358
InChI Key: IAXWOGBBFZMMKJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)propanoate is a compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 . The compound is a liquid at room temperature .


Physical And Chemical Properties Analysis

Methyl 2-(4-methoxyphenyl)propanoate is a liquid at room temperature and has a molecular weight of 194.23 . More specific physical and chemical properties like boiling point, melting point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

Multicomponent Synthesis Approaches

A multicomponent protocol was developed for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, showcasing an efficient method leveraging readily accessible materials, mild conditions, and atom economy. This approach simplifies the synthesis process and could be pertinent to the compound , demonstrating the versatility of chromen-2-one derivatives in chemical synthesis (Komogortsev et al., 2022).

Reactivity and Derivative Formation

Studies on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reveal insights into the reactivity of similar compounds. These investigations offer foundational knowledge on derivative formation and potential applications in creating new compounds with varying properties (Pimenova et al., 2003).

Antibacterial Activity

Novel Organic Syntheses for Antibacterial Applications

Research on 4-hydroxy-chromen-2-one derivatives, including those with methoxyphenyl groups, highlights the synthesis of novel compounds exhibiting significant antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Photophysical Properties

Photophysical Characterization

The synthesis and investigation of compounds with structural similarities provide insights into their photophysical properties. Such studies are crucial for applications in materials science, including luminescence and the development of optical materials (Kim et al., 2021).

Catalytic Applications

Catalysis and Chemical Transformations

The compound and related structures have been explored for their roles in catalytic processes, such as the methoxycarbonylation of ethene. This reflects the broader utility of these compounds in industrial chemistry and the synthesis of value-added chemicals (Clegg et al., 1999).

Safety and Hazards

According to the safety information available, Methyl 2-(4-methoxyphenyl)propanoate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(19(21)24-3)25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWOGBBFZMMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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